Product packaging for N,N-Dimethylsphingosine-1-phosphate(Cat. No.:CAS No. 151729-53-2)

N,N-Dimethylsphingosine-1-phosphate

Cat. No.: B235628
CAS No.: 151729-53-2
M. Wt: 407.5 g/mol
InChI Key: PVOWCELDZARJJE-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Dimethylsphingosine-1-phosphate (DMS-1-P) is a phosphorylated sphingolipid metabolite of significant interest in cell signaling research. This compound is formed from N,N-Dimethylsphingosine (DMS) in activated platelets . Studies have demonstrated that DMS-1-P acts as an agonist for human platelets, inducing intracellular calcium mobilization and shape change. This biological activity is suggested to occur via an interaction with a platelet surface receptor for sphingosine-1-phosphate (S1P), as DMS-1-P competitively reduces the binding of radiolabeled S1P . As a structural analog of S1P, a critical bioactive lipid mediator, DMS-1-P provides researchers with a valuable tool for probing the complex sphingolipid signaling pathways involved in inflammation, immune cell trafficking, and cardiovascular function. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Cl2N3O B235628 N,N-Dimethylsphingosine-1-phosphate CAS No. 151729-53-2

Properties

IUPAC Name

[(E)-2-(dimethylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42NO5P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21(2)3)18-26-27(23,24)25/h16-17,19-20,22H,4-15,18H2,1-3H3,(H2,23,24,25)/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOWCELDZARJJE-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COP(=O)(O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151729-53-2
Record name N,N-Dimethylsphingosine-1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151729532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Enzymology and Metabolism of N,n Dimethylsphingosine 1 Phosphate

Biosynthesis of N,N-Dimethylsphingosine-1-phosphate

The generation of DMS-1-P is a phosphorylation event catalyzed by specific lipid kinases. While its precursor, DMS, is more widely recognized as an inhibitor of these enzymes, under certain physiological conditions, it can serve as a substrate to produce the phosphorylated form.

Role of Sphingosine (B13886) Kinases (SphK1 and SphK2) in Phosphorylation of Sphingoid Bases

Sphingosine kinases (SphKs) are the key enzymes responsible for the phosphorylation of sphingosine and other sphingoid bases to form their respective 1-phosphate derivatives. rndsystems.com There are two primary isoforms of this enzyme, SphK1 and SphK2, which, despite catalyzing the same reaction, often exhibit different subcellular localizations and can have opposing functional roles. mdpi.comspandidos-publications.com

SphK1 is predominantly found in the cytoplasm and can translocate to the plasma membrane upon activation by various stimuli, including growth factors and cytokines. spandidos-publications.com Its activity is generally associated with pro-survival and pro-proliferative signals, largely mediated by the product sphingosine-1-phosphate (S1P). rupress.org Conversely, SphK2 is often localized to intracellular compartments such as the nucleus and endoplasmic reticulum and has been implicated in pro-apoptotic processes. mdpi.comresearchgate.net

These kinases catalyze the ATP-dependent phosphorylation of sphingosine to generate S1P, a critical signaling molecule. rndsystems.com The activity of SphKs is a crucial control point in sphingolipid metabolism, influencing the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-survival S1P. spandidos-publications.com

N,N-Dimethylsphingosine as a Substrate for Phosphorylation

While N,N-Dimethylsphingosine (DMS) is widely characterized as a potent competitive inhibitor of both SphK1 and SphK2, research has demonstrated that it can also be a substrate for phosphorylation, leading to the formation of this compound (DMS-1-P). nih.govacs.orgnih.gov This dual role as both an inhibitor and a potential substrate highlights the complexity of its interaction with sphingosine kinases.

The inhibitory action of DMS is well-documented across various cell types, including U937 monoblastic leukemia cells, Swiss 3T3 fibroblasts, and PC12 pheochromocytoma cells. nih.govacs.orgdeepdyve.com It competes with the natural substrate, sphingosine, for the kinase's active site. nih.govdeepdyve.com This inhibition effectively reduces the cellular production of S1P. nih.govacs.orgacs.org

However, the first report of DMS-1-P production in a biological system was observed in human platelets. nih.gov In resting platelets, DMS remains stable, but upon stimulation with agonists like thrombin, it is weakly converted to DMS-1-P. nih.gov This suggests that the activation state of the cell can influence the catalytic activity of SphKs towards DMS. Once formed, DMS-1-P has been shown to be biologically active, capable of inducing intracellular calcium mobilization and shape changes in platelets, likely by interacting with S1P receptors. nih.gov

Catabolism and Turnover of this compound

The precise pathways for the catabolism and turnover of this compound (DMS-1-P) are not as extensively characterized as those for its unmethylated counterpart, sphingosine-1-phosphate (S1P). However, the degradation of S1P is well-understood and involves two main enzymatic routes: dephosphorylation and irreversible cleavage. It is plausible that DMS-1-P is metabolized through analogous pathways.

The primary routes for S1P degradation are:

Dephosphorylation: S1P can be reversibly dephosphorylated back to sphingosine by the action of specific S1P phosphatases (SPPs) and more general lipid phosphate (B84403) phosphatases (LPPs). mdpi.comahajournals.orgnih.gov SPPs are primarily located on the endoplasmic reticulum, while LPPs can act at the plasma membrane, regulating extracellular S1P levels. nih.govresearchgate.netmdpi.com This dephosphorylation step is crucial for recycling sphingosine back into the sphingolipid metabolic pathways. nih.govnih.gov

Irreversible Cleavage: The only exit route from the sphingolipid metabolic pathway is the irreversible degradation of S1P by S1P lyase. mdpi.comahajournals.org This enzyme, located in the endoplasmic reticulum, cleaves S1P to produce phosphoethanolamine and a long-chain aldehyde (trans-2-hexadecenal). ahajournals.orgresearchgate.netasm.org S1P lyase is noted to be somewhat promiscuous regarding the type and chain length of the sphingoid base, suggesting it might also act on DMS-1-P, though direct evidence is limited. ahajournals.org

Given that DMS-1-P is structurally similar to S1P, it is hypothesized that it could be a substrate for these same catabolic enzymes. The turnover of S1P itself is rapid, helping to maintain a tightly regulated balance of sphingolipid metabolites. rupress.org The turnover rate of DMS-1-P would similarly depend on its recognition and processing by these phosphatases and lyases.

Interplay within the Sphingosine/Ceramide/Sphingosine-1-phosphate Rheostat

The "sphingolipid rheostat" is a conceptual model that describes the balance between the levels of ceramide, sphingosine, and S1P, which collectively determine a cell's fate—specifically, the decision between survival and apoptosis. nih.gov In this model, ceramide and sphingosine are generally considered pro-apoptotic, while S1P is pro-survival and mitogenic. mdpi.comnih.gov

N,N-Dimethylsphingosine (DMS) and its phosphorylated product, DMS-1-P, are significant modulators of this rheostat. The primary mechanism by which DMS influences this balance is through its potent inhibition of sphingosine kinases. nih.govacs.org By blocking the conversion of sphingosine to S1P, DMS causes two critical shifts in the rheostat:

A decrease in pro-survival S1P levels. nih.govacs.org

An accumulation of the precursors, sphingosine and subsequently ceramide. acs.org

Studies have shown that treating various cell types with DMS leads to a significant increase in intracellular ceramide levels. nih.govacs.org This resetting of the ceramide/S1P ratio towards a pro-apoptotic state is believed to be a primary contributor to the cell death-inducing effects of DMS. nih.govacs.org This effect has been observed in multiple cell lines, where DMS treatment not only prevents the increase of S1P in response to stimuli but also actively raises ceramide concentrations. acs.org The inhibition of SphK by DMS, therefore, serves as a powerful tool to pharmacologically manipulate the sphingolipid rheostat and study the downstream consequences of elevated ceramide and depleted S1P. nih.gov

Molecular Mechanisms and Cellular Signaling Modulated by N,n Dimethylsphingosine and Its Metabolites

Modulation of Sphingosine (B13886) Kinase Activity by N,N-Dimethylsphingosine

N,N-Dimethylsphingosine is a well-established inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P) acs.orgnih.govacs.org. S1P is a critical signaling molecule involved in a myriad of cellular functions, including cell growth, proliferation, survival, and migration nih.govacs.org. By inhibiting SphK, DMS effectively blocks the production of S1P, thereby altering the balance of sphingolipid metabolites and influencing cellular fate acs.orgnih.gov.

N,N-Dimethylsphingosine acts as a competitive inhibitor of sphingosine kinase acs.orgnih.govnih.gov. This mode of inhibition arises from the structural similarity between DMS and the natural substrate of the enzyme, sphingosine. DMS competes with sphingosine for binding to the active site of SphK, thereby preventing the phosphorylation of sphingosine into S1P.

Research has demonstrated this competitive inhibition in various cell types, including U937 monoblastic leukemia cells, Swiss 3T3 fibroblasts, and PC12 pheochromocytoma cells acs.orgnih.gov. In these studies, DMS was shown to potently inhibit SphK activity in a dose-dependent manner acs.org. The inhibition of SphK by DMS is a critical tool for researchers studying the intracellular roles of S1P, as it allows for the specific reduction of endogenous S1P levels acs.orgnih.govnih.gov.

Cell LineType of InhibitionReference
U937Competitive acs.orgnih.gov
Swiss 3T3Competitive acs.orgnih.gov
PC12Competitive acs.orgnih.gov

This table summarizes cell lines in which N,N-Dimethylsphingosine has been shown to be a competitive inhibitor of sphingosine kinase.

There are two main isoforms of sphingosine kinase, SphK1 and SphK2, which can have distinct and sometimes opposing roles in cellular function spandidos-publications.com. While N,N-Dimethylsphingosine is a potent inhibitor of both SphK1 and SphK2, some studies suggest it may exhibit a similar inhibitory effect on both isoforms mdpi.com. However, it is often categorized as a non-isoform-selective SphK inhibitor.

The lack of strong isoform specificity means that DMS treatment will reduce the activity of both SphK1 and SphK2. This is an important consideration when interpreting experimental results, as the observed cellular effects could be a consequence of inhibiting either or both isoforms.

Impact on Intracellular Sphingolipid Levels: Sphingosine-1-phosphate and Ceramide

The inhibition of sphingosine kinase by N,N-Dimethylsphingosine has a profound impact on the intracellular balance of sphingolipid metabolites, most notably sphingosine-1-phosphate (S1P) and ceramide acs.orgnih.gov.

By blocking the phosphorylation of sphingosine, DMS leads to a decrease in the intracellular levels of S1P acs.orgnih.govacs.org. Simultaneously, the accumulation of the substrate, sphingosine, can lead to its conversion to ceramide through the action of ceramide synthase. This results in an increase in cellular ceramide levels acs.orgnih.gov.

This shift in the balance between S1P and ceramide, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. While S1P is generally associated with pro-survival and pro-growth signals, ceramide is a well-known inducer of apoptosis and cell cycle arrest acs.org. Therefore, by decreasing S1P and increasing ceramide, DMS can shift the rheostat towards a pro-apoptotic state acs.orgnih.gov.

Sphingolipid MetaboliteEffect of DMS TreatmentCellular Function
Sphingosine-1-phosphate (S1P)DecreasePro-survival, Pro-growth
CeramideIncreasePro-apoptotic, Cell cycle arrest

This table illustrates the impact of N,N-Dimethylsphingosine on the levels of key sphingolipid metabolites and their general cellular functions.

Downstream Signaling Pathways Affected by Sphingosine Kinase Inhibition

The alteration of sphingolipid levels by N,N-Dimethylsphingosine has significant consequences for downstream signaling pathways that are regulated by S1P and ceramide.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK-1/2) cascade, is a crucial regulator of cell proliferation and survival. Sphingosine-1-phosphate is a known activator of the ERK-1/2 pathway.

By inhibiting SphK and reducing intracellular S1P levels, N,N-Dimethylsphingosine can lead to the attenuation of ERK-1/2 signaling nih.govnih.gov. This inhibition of ERK-1/2 activation has been observed in various cell types and is thought to contribute to the anti-proliferative effects of DMS nih.gov. For instance, in vascular smooth muscle cells, DMS was shown to reduce fetal calf serum-stimulated ERK-1/2 activation nih.gov.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that governs cell growth, survival, and metabolism wikipedia.orgbiocrick.com. Sphingosine-1-phosphate is known to activate this pathway, promoting cell survival and proliferation.

Inhibition of sphingosine kinase by N,N-Dimethylsphingosine leads to a reduction in S1P levels, which in turn can suppress the PI3K/Akt/mTOR pathway nih.govnih.gov. The downregulation of Akt signaling has been demonstrated in response to DMS treatment and is considered a key mechanism underlying its pro-apoptotic and anti-proliferative effects nih.gov. The PI3K/Akt/mTOR pathway is a central regulator of protein synthesis and cell growth, and its inhibition can lead to cell cycle arrest and apoptosis nih.gov.

Signaling PathwayEffect of DMS TreatmentKey Cellular Functions Regulated
MAPK (ERK-1/2)InhibitionProliferation, Survival
PI3K/Akt/mTORInhibitionGrowth, Survival, Metabolism

This table summarizes the downstream signaling pathways affected by N,N-Dimethylsphingosine-mediated inhibition of sphingosine kinase.

Nuclear Factor-kappa B (NF-κB) Signaling

N,N-Dimethylsphingosine has been shown to modulate the activity of NF-κB, a pivotal transcription factor that governs inflammatory responses, cell survival, and proliferation. Research indicates that DMS can exert an inhibitory effect on NF-κB signaling. In a study utilizing RAW cells transduced with an NF-κB reporter gene, DMS at concentrations of 5 µM and 10 µM led to an approximate 20% decrease in luciferase activity that was induced by lipopolysaccharide (LPS) and interferon-gamma (IFNγ). This suggests that DMS can interfere with the transcriptional activity of NF-κB. The inhibition of S1P production by DMS is thought to contribute to this effect, as S1P has been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) in macrophages through the inhibition of NF-κB, AP-1, and/or STAT-1 activation.

Signal Transducer and Activator of Transcription 3 (STAT3)

The direct interaction between N,N-Dimethylsphingosine and the STAT3 signaling pathway is not extensively documented in current scientific literature. However, an indirect modulatory role can be inferred through the inhibitory action of DMS on sphingosine kinase and the subsequent reduction in sphingosine-1-phosphate levels. The S1P/S1P receptor 1 (S1PR1) axis has been identified as a critical component for persistent STAT3 activation in certain pathological conditions, such as cancer.

Notably, STAT3 can act as a transcription factor for the S1pr1 gene, creating a positive feedback loop where elevated S1PR1 expression leads to further STAT3 activation and subsequent upregulation of genes like Il6. This sustained signaling cascade can promote tumor growth and metastasis. By inhibiting the production of S1P, DMS can indirectly dampen this feedback loop, thereby potentially reducing persistent STAT3 activation. S1P produced by SphK1 can lead to the activation of the IL-6/STAT3/AKT pathway, which is crucial for preventing apoptosis and promoting cell transformation and angiogenesis in conditions like colitis-associated cancer. Therefore, sphingosine kinase inhibitors like DMS have the potential to suppress the progression of such diseases by interrupting this signaling nexus.

Cross-Talk with Protein Kinase C (PKC) Signaling

The interplay between N,N-Dimethylsphingosine and Protein Kinase C (PKC) is multifaceted and appears to be concentration and isoform-dependent. While some studies have suggested that the effects of DMS are independent of PKC, others have revealed a more intricate relationship, particularly with the PKCε isoform.

At high concentrations (10 μM), DMS is generally considered inhibitory to sphingosine kinase. However, at lower concentrations (0.3 μM and 1 μM), DMS has been shown to be cardioprotective by activating cytosolic sphingosine kinase through a PKCε-dependent mechanism. This activation is part of a pro-survival pathway involving PKCε, SphK, S1P, and Akt.

Conversely, other research has indicated that DMS can inhibit cellular processes like neointimal hyperplasia in a PKC-independent manner. For instance, DMS was found to reduce thymidine (B127349) incorporation and ERK-1/2 activation in vascular smooth muscle cells without involving typical PKC pathways. Furthermore, at concentrations that effectively inhibit sphingosine kinase, DMS was observed to have no effect on PKC activity or its membrane translocation in other cell types. This suggests that the crosstalk between DMS and PKC is highly specific to the cellular context and the particular PKC isoform involved.

Research FindingCell Type/ModelDMS ConcentrationEffect on PKC
CardioprotectionMurine hearts0.3 µM and 1 µMActivation of SphK via a PKCε dependent mechanism.
Inhibition of neointimal hyperplasiaPorcine vascular smooth muscle cellsIC₅₀ of 12 ± 6 µM and 15 ± 10 µMPKC-independent reduction in proliferation and ERK-1/2 activation.
Inhibition of sphingosine kinaseU937, Swiss 3T3, and PC12 cellsEffective inhibitory concentrationsNo effect on PKC activity or membrane translocation.

Receptor-Mediated Signaling (Indirectly through Sphingosine-1-phosphate)

G-Protein Coupled Sphingosine-1-phosphate Receptors (S1PR1-5)

N,N-Dimethylsphingosine indirectly modulates the signaling of the five G-protein coupled sphingosine-1-phosphate receptors (S1PR1-5) by inhibiting sphingosine kinase, the enzyme that produces their endogenous ligand, S1P. By reducing the cellular and extracellular pool of S1P, DMS effectively curtails the activation of these receptors and their downstream signaling pathways.

The S1P/S1PR axis is integral to a vast array of physiological processes, including cell survival, proliferation, migration, and immune cell trafficking. The inhibition of S1P production by DMS can therefore have profound biological consequences. For example, in the context of cancer, where the SphK1/S1P/S1PR1 axis is often upregulated, DMS can disrupt the pro-survival and pro-metastatic signals mediated by these receptors.

Sigma-1 Receptor (S1R) Modulation by Sphingoid Bases

Emerging evidence has identified sphingoid bases, including N,N-Dimethylsphingosine, as endogenous agonists for the Sigma-1 Receptor (S1R), a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. In silico docking studies have shown a strong association between DMS and the S1R, with calculated binding constants in the nanomolar range.

The interaction of DMS with the S1R can trigger the dissociation of S1R oligomers into their protomeric forms, a key step in receptor activation. This modulation of S1R by DMS and other sphingoid bases suggests a novel layer of regulation for this receptor, which is involved in cellular stress responses, neuronal signaling, and cell survival. The enzymatic control of ceramide metabolism, which leads to the formation of sphingosine and subsequently DMS, may therefore dictate the availability of these endogenous ligands for the S1R, thereby influencing its activity within the cell.

CompoundReceptorAction
N,N-DimethylsphingosineSigma-1 ReceptorEndogenous Agonist
SphingosineSigma-1 ReceptorEndogenous Agonist

Cellular and Physiological Effects Mediated by Modulation of N,n Dimethylsphingosine 1 Phosphate Precursors

Regulation of Cellular Proliferation and Growth

The modulation of DMS-1P precursors plays a significant role in controlling cellular proliferation and growth, primarily through the inhibition of sphingosine (B13886) kinases by DMS. By blocking the activity of these kinases, DMS prevents the formation of the mitogenic lipid S1P and leads to the accumulation of its precursors, which have anti-proliferative properties. acs.orgrupress.orgmsu.ru This makes DMS a potent inhibitor of cell growth in various cell types, including cancer cells. spandidos-publications.comaacrjournals.orgmdpi.com

Research has demonstrated that DMS effectively suppresses cell proliferation in a dose-dependent manner in several human cancer cell lines, such as lung carcinoma (A549), colon cancer (HT-29), and gastric carcinoma (MKN74). spandidos-publications.comaacrjournals.orgpopline.org Studies on NIH 3T3 fibroblasts have shown that DMS can block the increase in DNA synthesis and cell numbers that are typically induced by the overexpression of sphingosine kinase. rupress.orgresearchgate.net This inhibitory effect on proliferation is often linked to the molecule's ability to halt the cell cycle and prevent entry into the S phase. researchgate.net

The anti-proliferative action of DMS is attributed to its role as a competitive inhibitor of SphK, which in turn alters the intracellular balance of sphingolipids. acs.orgnih.gov This inhibition leads to decreased levels of pro-proliferative S1P and increased levels of growth-suppressive ceramide and sphingosine. acs.orgnih.gov The effectiveness of DMS in inhibiting tumor growth has been observed both in vitro and in vivo. For instance, in studies using athymic nude mice, administration of DMS led to a dose-dependent inhibition of tumor growth derived from human gastric carcinoma cells. aacrjournals.org The effects of DMS on cellular proliferation are often mediated through the downregulation of key signaling pathways involved in cell growth, such as the ERK1/2 and Akt signaling pathways. nih.govnih.gov

Summary of Research on N,N-Dimethylsphingosine (DMS) and Cellular Proliferation
Cell Line/ModelKey FindingsImplicated PathwaysReference
Human Lung Cancer (A549)DMS dose-dependently suppressed cell proliferation.Inhibition of SphK1 and NF-κB activation. spandidos-publications.com
Human Gastric Carcinoma (MKN74)DMS inhibited in vitro and in vivo tumor growth in a dose-dependent manner.Modification of transmembrane signaling. aacrjournals.org
NIH 3T3 FibroblastsDMS blocked the increase in DNA synthesis and cell proliferation caused by SphK overexpression.Inhibition of SphK. rupress.org
Colon Cancer (HT-29)DMS suppressed cell viability in a time- and dose-dependent manner.Suppression of SphK1 activity. popline.org
Porcine Vascular Smooth Muscle CellsDMS reduced DNA synthesis and cell growth.Inhibition of ERK-1/2 and Akt signaling. nih.gov

Modulation of Cellular Survival and Apoptosis

Modulation of DMS-1P precursors, particularly through the action of N,N-Dimethylsphingosine (DMS), significantly impacts cellular survival and apoptosis. DMS is widely recognized as a pro-apoptotic agent in numerous cancer cell lines. oncotarget.comspandidos-publications.comsemanticscholar.orgnih.gov Its primary mechanism involves the competitive inhibition of sphingosine kinase (SphK), the enzyme that produces the anti-apoptotic lipid sphingosine-1-phosphate (S1P). acs.orgnih.gov By blocking SphK, DMS disrupts the so-called "sphingolipid rheostat," leading to a decrease in pro-survival S1P and an accumulation of pro-apoptotic sphingolipids, namely ceramide and sphingosine. oncotarget.comacs.orgnih.gov

This shift in the sphingolipid balance triggers a cascade of events leading to programmed cell death. In human lung cancer cells (A549), DMS has been shown to induce apoptosis in a dose-dependent manner. spandidos-publications.comsemanticscholar.org The mechanisms underlying this effect include the suppression of SphK1 and the nuclear factor-κB (NF-κB) p65 subunit, which is involved in promoting cell survival. spandidos-publications.com Furthermore, DMS treatment in these cells leads to an increase in intracellular calcium levels, activation of caspase-3, and cleavage of poly(ADP-ribose) polymerase (PARP), all hallmarks of apoptosis. spandidos-publications.comsemanticscholar.org

Studies have confirmed the pro-apoptotic effects of DMS across a variety of cancer cell types. scilit.com For instance, DMS induces apoptosis in leukemic and colonic carcinoma cell lines. nih.gov In PC12 pheochromocytoma cells, DMS not only induces apoptosis but also counteracts the survival-promoting effects of nerve growth factor (NGF). researchgate.netnih.gov This effect is attributed to the inhibition of SphK, as the addition of exogenous S1P can reverse the apoptosis induced by DMS. researchgate.netnih.gov The ability of DMS to sensitize cancer cells to other treatments, such as gamma-irradiation in prostate cancer cells, further highlights its role in modulating cellular survival pathways. oncotarget.com

Summary of Research on N,N-Dimethylsphingosine (DMS) and Apoptosis
Cell Line/ModelKey FindingsImplicated Pathways/MechanismsReference
Human Lung Cancer (A549)DMS dose-dependently induced apoptosis.Inhibition of SphK1/NF-κB, increased intracellular Ca2+, Caspase-3 activation, PARP cleavage. spandidos-publications.comsemanticscholar.org
Jurkat T cells, NIH 3T3, HEK293DMS blocked the anti-apoptotic effects of SphK overexpression.Inhibition of SphK, leading to decreased S1P. rupress.org
Colon Cancer (HT-29)DMS treatment increased apoptosis rates over time.Suppression of SphK1 activity, enhancement of p38 and SAPK/JNK pathways. popline.org
PC12 Pheochromocytoma cellsDMS induced apoptosis and blocked NGF-mediated survival.Competitive inhibition of sphingosine kinase. nih.gov
Various Human Cancer Cell LinesDMS induces apoptosis.Accumulation of ceramide. scilit.com

Influence on Cell Migration and Invasion

The modulation of DMS-1P precursors through the inhibition of sphingosine kinase by N,N-Dimethylsphingosine (DMS) has a marked influence on reducing cell migration and invasion, particularly in the context of cancer metastasis. mdpi.comgithub.io Sphingosine-1-phosphate (S1P), the product of SphK, is a known promoter of cell migration and invasion. wjgnet.commdpi.com By inhibiting SphK, DMS lowers intracellular S1P levels, thereby impeding these critical steps in the metastatic cascade. popline.orgmdpi.com

In human colon cancer HT-29 cells, treatment with DMS significantly suppressed both cell migration and invasion capabilities. popline.org This was accompanied by an inhibition of SphK1 activity and an enhancement of the p38 and SAPK/JNK signaling pathways, suggesting these pathways are involved in the anti-migratory effects of DMS. popline.org Similarly, in head and neck cancer models, the inhibition of SphK1 by DMS was shown to reduce migration and invasion induced by transforming growth factor-beta (TGFβ). mdpi.com This effect was linked to the Gi-dependent activation of ERK1/2. mdpi.com

Furthermore, research on hepatocellular carcinoma (HCC) cells with high intrinsic levels of SphK1 demonstrated that DMS could distinctly suppress their invasion and migration. nih.gov The mechanism in this context was associated with the suppression of the PI3K/Akt/NF-κB signaling pathway. nih.gov The inhibitory effects of DMS are not limited to cancer cells. In the context of vascular biology, DMS has been shown to inhibit the migration of smooth muscle cells, which is a key process in the development of neointimal hyperplasia following vascular injury. nih.govnih.gov

Summary of Research on N,N-Dimethylsphingosine (DMS) and Cell Migration/Invasion
Cell Line/ModelKey FindingsImplicated PathwaysReference
Colon Cancer (HT-29)Significantly suppressed cell migration and invasion.Suppression of SphK1; activation of p38 and SAPK/JNK pathways. popline.org
Head and Neck Cancer CellsReduced TGFβ-induced migration and invasion.Inhibition of SphK1/S1P/S1PR axis; Gi-dependent ERK1/2 activation. mdpi.com
Hepatocellular Carcinoma (SK-Hep1, MHCCLM3)Distinctly suppressed invasion and migration.Suppression of PI3K/Akt/NF-κB signaling. nih.gov
HeLa CellsDMS showed stronger inhibitory effects on migration compared to specific SphK2 inhibitors, but with higher cytotoxicity.General inhibition of SphK1 and SphK2. github.io

Effects on Angiogenesis

The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth and metastasis, and it is influenced by the modulation of N,N-Dimethylsphingosine-1-phosphate precursors. mdpi.comnih.gov The precursor N,N-Dimethylsphingosine (DMS) acts as an inhibitor of sphingosine kinase (SphK), thereby blocking the production of sphingosine-1-phosphate (S1P), a lipid known to have potent pro-angiogenic effects. nih.gov By reducing S1P levels, DMS can interfere with the signaling pathways that drive angiogenesis. nih.gov

Studies have shown that chronic increases in SphK1 activity in endothelial cells lead to a pro-inflammatory and pro-angiogenic phenotype. nih.gov Conversely, inhibition of SphK activity can suppress these processes. In human microvascular endothelial cells (HMEC-1), the angiogenic response induced by oxidized low-density lipoprotein (oxLDL) was effectively blocked by the SphK inhibitor DMS. nih.gov This suggests that S1P generation is a crucial step in oxLDL-induced angiogenesis. nih.gov

Furthermore, the immunomodulatory drug FTY720 (Fingolimod), which is phosphorylated by SphK to become an S1P receptor agonist, has complex effects on angiogenesis. However, the use of DMS in these studies helped to elucidate the role of S1P. For instance, the pro-migratory effects of FTY720 on endothelial cells, a key step in angiogenesis, were inhibited by DMS, indicating that the phosphorylation of FTY720 by SphK is necessary for its activity. aacrjournals.org While S1P itself promotes angiogenesis, the inhibition of its synthesis by DMS points to a strategy for disrupting this process. This highlights the therapeutic potential of targeting SphK to inhibit pathological angiogenesis in diseases like cancer and rheumatoid arthritis. mdpi.comnih.gov

Summary of Research on N,N-Dimethylsphingosine (DMS) and Angiogenesis
Cell Line/ModelKey FindingsImplicated PathwaysReference
Human Microvascular Endothelial Cells (HMEC-1)DMS blocked the angiogenic effect (capillary tube formation) induced by oxidized LDL.Inhibition of sphingosine kinase (SphK1). nih.gov
Human Umbilical Vein Endothelial Cells (HUVEC)DMS inhibited the pro-migratory effects of FTY720, indicating the necessity of SphK for FTY720's action.Inhibition of SphK. aacrjournals.org
Endothelial Cells Overexpressing SphK1Overexpression of SphK1 induced a pro-angiogenic phenotype. Inhibition of SphK with DMS would be expected to reverse this.SphK1/S1P signaling. nih.gov

Impact on Autophagy

The modulation of this compound precursors has a significant impact on autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death depending on the context. The sphingosine kinase (SphK) inhibitor N,N-Dimethylsphingosine (DMS) has been shown to influence autophagic pathways.

In the context of ischemic brain injury, the S1P analog FTY720 (Fingolimod) was found to suppress neuronal autophagy through the mTOR/p70S6K pathway, which was beneficial in that setting. plos.org Conversely, the use of DMS, a SphK inhibitor, had the opposite effect, increasing the number of autophagosomes and reducing the autophagy substrate p62. plos.org This suggests that inhibiting the S1P/SphK pathway can induce autophagy. plos.org

In cancer cells, the induction of autophagy through SphK inhibition can be a mechanism of cell death. For example, the SphK inhibitor SKI-II induces autophagy in T-cell acute lymphoblastic leukemia cells and glioblastoma cells, contributing to its anti-cancer effects. oncotarget.comresearchgate.net While direct studies on DMS and autophagy in cancer are less common than for other inhibitors, the principle that blocking S1P production can trigger autophagy holds. For instance, in head and neck squamous cell carcinoma cells, another SphK1 inhibitor, PF-543, was shown to induce autophagy. nih.gov This induced autophagy, however, appeared to be a survival mechanism, as its inhibition enhanced cell death. nih.gov This dual role of autophagy highlights the complexity of targeting this pathway. In some cases, DMS-induced effects, such as the formation of vacuoles in parasites, have been suggested to be indicative of autophagy. nih.gov

Summary of Research on N,N-Dimethylsphingosine (DMS) and Autophagy
Cell Line/ModelKey FindingsImplicated PathwaysReference
Mouse Model of Ischemic StrokeDMS increased the number of autophagosomes and reduced p62, indicating induction of autophagy.Inhibition of the S1P/SphK pathway, opposing the mTOR/p70S6K pathway. plos.org
T-cell acute lymphoblastic leukemia cells (related inhibitor)The SphK inhibitor ROMe induced sustained autophagic process, evidenced by LC3-II accumulation.Inhibition of SphK2. oncotarget.com
Trypanosoma cruzi infected macrophagesDMS treatment resulted in parasite forms suggestive of starvation or autophagy.Inhibition of parasite SphK. nih.gov

Implications in Pathophysiological Processes Through Sphingolipid Signaling Modulation

Oncogenesis and Tumor Progression

The SphK/S1P signaling pathway is frequently overactive in various cancers, promoting cell proliferation, survival, migration, and angiogenesis. mdpi.comnih.govmdpi.com By inhibiting this pathway, DMS has demonstrated significant anti-cancer potential in numerous studies.

N,N-Dimethylsphingosine has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov Its ability to inhibit SphK leads to a decrease in the anti-apoptotic molecule S1P, thereby sensitizing cancer cells to programmed cell death. ashpublications.org Research has demonstrated that DMS can induce apoptosis even in multidrug-resistant cancer cells. nih.gov Furthermore, DMS has been found to increase the sensitivity of human leukemia cells to radiation-induced apoptosis. mdpi.com By preventing the formation of S1P, DMS allows pro-apoptotic signals to dominate, leading to the release of mitochondrial apoptogenic factors like cytochrome c and Smac/DIABLO. ashpublications.org

Table 1: Effect of N,N-Dimethylsphingosine on Apoptosis in Cancer Cells

Cell Line Effect of DMS Research Finding
Human epidermoid carcinoma KB-3-1 and KB-C2 (MDR) Induces apoptosis in both cell types DMS induces apoptosis regardless of P-glycoprotein expression, suggesting a potential strategy for treating multidrug-resistant cancers. nih.gov
Human leukemia cells (Jurkat, U937, HL-60) Induces apoptosis and sensitizes cells to other apoptotic stimuli DMS treatment leads to the release of cytochrome c and Smac/DIABLO from mitochondria, which can be overcome by the addition of S1P. ashpublications.org
Colon cancer cells Enhances apoptosis Inhibition of SphK1 by DMS promotes apoptosis in colon cancer cells. mdpi.comspandidos-publications.com
Prostate cancer cells (PC-3) Induces caspase-dependent and -independent apoptosis Pharmacological inhibition of SKs with DMS induced cytotoxicity and apoptosis. mdpi.com

The SphK/S1P axis plays a crucial role in promoting tumor growth and metastasis. mdpi.comnih.gov S1P, acting through its receptors, can stimulate cell migration, invasion, and angiogenesis, all of which are critical for tumor progression. nih.govnih.gov N,N-Dimethylsphingosine, by reducing S1P levels, has been shown to inhibit these processes. It has been reported to inhibit the growth of various tumor types, including leukemia, colon, epidermoid, and lung tumors in vivo. mdpi.com Furthermore, DMS has been shown to decrease the lung metastasis of melanoma cells in animal models. nih.gov In colon cancer, suppression of SphK1 by DMS reduced tumor cell viability and invasiveness. spandidos-publications.com

Table 2: Impact of N,N-Dimethylsphingosine on Tumor Growth and Metastasis

Cancer Type Effect of DMS Research Finding
Leukemia, Colon, Epidermoid, Lung Tumors Inhibits cell growth and reduces in vivo metastasis DMS demonstrates promising results in reducing tumor progression in various cancer models. mdpi.com
Melanoma Decreases lung metastasis DMS has been shown to inhibit the metastatic spread of melanoma cells in rodent models. nih.gov
Colon Cancer Reduces tumor cell viability and invasiveness Suppression of SphK1 by DMS leads to decreased viability and invasive potential of colon cancer cells. spandidos-publications.com
Glioblastoma Prevents tumor growth and vascularization While not DMS specifically, a specific SphK1 inhibitor showed these effects, highlighting the therapeutic potential of targeting this pathway. nih.gov

A major challenge in cancer therapy is the development of drug resistance. dovepress.com The SphK/S1P pathway is implicated in conferring resistance to chemotherapy and radiotherapy. mdpi.comnih.gov Elevated levels of SphK1 and S1P can protect cancer cells from the cytotoxic effects of anti-cancer drugs. mdpi.comnih.gov N,N-Dimethylsphingosine has been shown to overcome this resistance. For instance, it can induce apoptosis in multidrug-resistant human epidermoid carcinoma cells that express P-glycoprotein. nih.gov Studies have also shown that inhibiting SphK1 activity with DMS can restore sensitivity to cetuximab in colorectal cancer cells that have developed resistance. mdpi.com This suggests that DMS and other SphK inhibitors could be used in combination with conventional cancer therapies to enhance their efficacy. wjgnet.com

Table 3: N,N-Dimethylsphingosine in Overcoming Drug Resistance

Cancer Type Drug Resistance Effect of DMS Research Finding
Human Epidermoid Carcinoma Multidrug resistance (P-glycoprotein expression) Induces apoptosis DMS circumvents P-glycoprotein-mediated drug efflux, inducing apoptosis in resistant cells. nih.gov
Colorectal Cancer Cetuximab resistance Restores sensitivity Down-regulation of SphK1 activity by DMS restored sensitivity to cetuximab in resistant colorectal cancer cells. mdpi.com
Various Cancer Cell Lines General chemoresistance Induces cytotoxicity Non-lipid synthetic inhibitors of SphK1, similar in function to DMS, induced cytotoxicity in multidrug-resistant cell lines. mdpi.comnih.gov

Inflammatory and Immune Responses

The SphK/S1P signaling pathway is a key regulator of inflammation and immunity. nih.govfrontiersin.org S1P is involved in a wide range of immune processes, including cytokine production, inflammasome activation, and the trafficking of immune cells. nih.govnih.gov By modulating S1P levels, N,N-Dimethylsphingosine can significantly impact these inflammatory and immune responses.

Pro-inflammatory cytokines play a central role in the pathogenesis of many inflammatory diseases. The SphK/S1P pathway is known to regulate the production of these cytokines. strath.ac.uknih.gov For example, in activated microglia, inhibition of SphK1 by DMS resulted in decreased mRNA expression of TNF-α and IL-1β, and reduced release of TNF-α. nih.gov In a model of chronic Chagas disease cardiomyopathy, DMS treatment led to a reduction in serum concentrations of the pro-inflammatory cytokines IFNγ and TNFα. nih.govresearchgate.net

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β. mdpi.comfrontiersin.org S1P has been shown to stimulate NLRP3 inflammasome activation. frontiersin.org Research in a model of Chagas disease showed that DMS treatment modulated inflammasome activation in macrophages. nih.govresearchgate.net While DMS reduced the production of some pro-inflammatory cytokines, it was also found to increase IL-1β production in activated macrophage cultures, suggesting a complex and context-dependent role in modulating inflammasome activity. nih.gov

Table 4: Modulation of Cytokines and Inflammasome by N,N-Dimethylsphingosine

Cell/System Effect of DMS Research Finding
Activated Microglia Decreased TNF-α and IL-1β expression and release Suppression of SphK1 by DMS inhibits the production of pro-inflammatory cytokines in activated microglia. nih.gov
Chronic Chagas Disease Cardiomyopathy Model Reduced serum IFNγ and TNFα DMS treatment leads to a systemic reduction in key pro-inflammatory cytokines. nih.govresearchgate.net
Activated Macrophages (in vitro) Reduced cytokine production (e.g., TNF-α) but increased IL-1β production DMS modulates inflammasome activation, suggesting a complex regulatory role. nih.gov
Rheumatoid Arthritis Model Markedly reduced production of TNF-α, IL-1β, and IL-6 Inhibition of SphK activity by DMS significantly suppresses the production of inflammatory cytokines. wjgnet.com

S1P is a critical regulator of immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs. nih.govfrontiersin.org The S1P gradient between lymphoid tissues and the blood is essential for guiding lymphocytes into circulation. nih.govfrontiersin.org While direct studies on the effect of DMS on immune cell trafficking are part of a broader understanding of S1P receptor modulators, the principle is that by inhibiting S1P production, DMS can disrupt this gradient, thereby affecting the movement of immune cells. In a model of inflammatory arthritis, DMS treatment suppressed inflammatory infiltration into the joint compartment. wjgnet.com Furthermore, DMS has been shown to inhibit the activation of lymphocytes. nih.govresearchgate.net This suggests that by altering the availability of S1P, DMS can modulate the adaptive immune response by influencing the location and activation state of immune cells.

Neurobiological Processes and Neuroinflammation

N,N-Dimethylsphingosine (DMS) plays a crucial role in neuronal cell fate by modulating the signaling pathways of nerve growth factor (NGF), a key neurotrophic factor for the survival and differentiation of neurons. nih.govnih.gov DMS acts as a competitive inhibitor of sphingosine (B13886) kinase (SphK), the enzyme responsible for generating sphingosine-1-phosphate (S1P), a bioactive lipid messenger. nih.govnih.govrupress.org

Research using PC12 cells, a model for sympathetic neurons, has shown that NGF-induced survival and differentiation are dependent on the activation of SphK and the subsequent production of S1P. nih.govnih.gov The inhibition of SphK by DMS has profound effects on these processes. At concentrations that effectively inhibit SphK activity, DMS not only induces apoptosis (programmed cell death) on its own but also counteracts the anti-apoptotic, survival-promoting effects of NGF. nih.govnih.govresearchgate.net This is demonstrated by an increase in DNA fragmentation in DMS-treated cells. nih.govresearchgate.net

Crucially, the detrimental effects of DMS can be reversed by the addition of exogenous S1P. nih.govnih.govresearchgate.net This finding strongly suggests that S1P is a critical downstream mediator in the NGF signaling pathway responsible for cell survival. nih.govnih.gov While S1P itself does not induce neurite outgrowth, it enhances the expression of neurofilaments when PC12 cells are treated with suboptimal doses of NGF, indicating a role in neuronal differentiation as well. nih.govnih.gov The activation of SphK by NGF is a biphasic process, leading to a significant increase in intracellular S1P levels. nih.gov Therefore, by inhibiting this pathway, DMS interferes with the fundamental mechanisms that govern neuronal survival and differentiation. nih.govnih.gov

N,N-Dimethylsphingosine (DMS) is implicated in the modulation of neuroinflammatory processes through its influence on microglia, the resident immune cells of the central nervous system. researchgate.netnih.gov Microglial activation is a hallmark of neuroinflammation and is involved in various neurodegenerative diseases. nih.govfrontiersin.org The sphingosine kinase 1 (SphK1)/sphingosine-1-phosphate (S1P) signaling pathway is a key regulator of this activation. researchgate.netmdpi.com

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), microglia upregulate the expression of SphK1. researchgate.netnih.gov The subsequent production of S1P contributes to the inflammatory response. researchgate.netmdpi.com DMS, by inhibiting SphK1, can attenuate this response. researchgate.net

Studies using the mouse microglial cell line BV2 have shown that suppressing SphK1 activity with DMS leads to a decreased messenger RNA (mRNA) expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as inducible nitric oxide synthase (iNOS). researchgate.net This reduction in gene expression translates to a decreased release of TNF-α and nitric oxide (NO), key mediators of inflammation. researchgate.net Conversely, the addition of exogenous S1P to activated microglia enhances their inflammatory responses, further highlighting the pro-inflammatory role of the SphK1/S1P axis in these cells. researchgate.net

Given that chronic production of pro-inflammatory cytokines by microglia contributes to neuroinflammation, the modulation of SphK1 and S1P levels by inhibitors like DMS represents a potential therapeutic strategy for controlling neuroinflammatory conditions in neurodegenerative diseases. researchgate.net

Compound Information

Hepatic Fibrogenesis

The progression of liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. A key cellular event in this process is the activation of hepatic stellate cells (HSCs), which transform into proliferative, migratory, and fibrogenic myofibroblasts. Sphingolipid signaling, particularly the balance between ceramide and sphingosine-1-phosphate (S1P), plays a critical role in regulating HSC activation and the fibrotic process. N,N-Dimethylsphingosine (DMS) has emerged as a significant modulator of this pathway.

N,N-Dimethylsphingosine is recognized as an inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), the enzymes responsible for phosphorylating sphingosine to form S1P. nih.govnih.gov By inhibiting these kinases, DMS effectively reduces the cellular levels of S1P, a potent signaling lipid that promotes the activation, proliferation, and migration of HSCs. semanticscholar.orgbiomolther.org The profibrotic effects of S1P are well-documented, with elevated levels observed in fibrotic liver tissues from both human patients and animal models. semanticscholar.org

Research has demonstrated that the application of N,N-Dimethylsphingosine can attenuate key events in hepatic fibrogenesis. In experimental models, DMS has been shown to inhibit the migration of HSCs, a crucial step for their accumulation at sites of liver injury. nih.govnih.gov This inhibition is associated with the disruption of downstream signaling pathways activated by S1P.

One of the critical pathways implicated in HSC activation and survival is the PI3K/AKT signaling cascade. frontiersin.org Studies have revealed that DMS can abolish the phosphorylation of AKT, a key protein in this pathway, thereby impeding the pro-survival and pro-fibrotic signals in HSCs. nih.gov Furthermore, DMS treatment has been found to reduce the accumulation of alpha-smooth muscle actin (α-SMA), a hallmark of activated HSCs, following stimulation with profibrotic factors like platelet-derived growth factor (PDGF). nih.gov

The therapeutic potential of modulating the sphingolipid pathway with DMS is further supported by findings that show a reduction in collagen deposition. nih.gov In studies involving human bone marrow-derived mesenchymal stem cells and primary human hepatogenic profibrotic cells, treatment with DMS resulted in decreased collagen levels. nih.gov Moreover, the combination of DMS with other inhibitors of the sphingolipid pathway has been shown to abrogate the profibrotic effects of transforming growth factor-beta (TGF-β), a potent profibrotic cytokine. nih.gov

The table below summarizes key research findings on the effects of N,N-Dimethylsphingosine on markers of hepatic fibrogenesis.

Model System Key Finding Effect on Fibrotic Markers Reference
Dyn2K44A cellsAbolished AKT phosphorylation and inhibited HSC migration.Reduction in cell migration. nih.gov
Human Bone Marrow-Derived Mesenchymal Stem Cells (hMSCs) and Primary Human Hepatogenic Profibrotic Cells (hHPCs)Reduced collagen deposition after treatment with DMS.Decrease in collagen. nih.gov
Hepatic Stellate Cells (HSCs)Reduced α-SMA accumulation after PDGF activation.Decrease in α-SMA. nih.gov
Hepatic Stellate Cells (HSCs)Reduced proliferative effect and cell migration mediated by PDGF.Decrease in proliferation and migration. nih.gov
Mouse model of CCl4-induced liver fibrosis (BMSCs)Combination of SKI-II and DMS reduced collagen and α-SMA accumulation.Decrease in collagen and α-SMA. nih.gov

These findings underscore the importance of the sphingosine kinase/S1P signaling axis in hepatic fibrogenesis and highlight N,N-Dimethylsphingosine as a tool for investigating the mechanisms of liver fibrosis and as a potential therapeutic agent.

Research Methodologies and Experimental Models in N,n Dimethylsphingosine 1 Phosphate Studies

In Vitro Cellular Models

In vitro models are fundamental in dissecting the molecular mechanisms of DMS action at the cellular level. These models allow for controlled experiments to study specific cellular processes without the complexities of a whole organism.

A diverse array of mammalian cell lines has been instrumental in DMS research, providing reproducible and scalable systems to study its effects on cell proliferation, apoptosis, and signaling.

U937 and other Leukemia Cell Lines (HL-60, CMK-7): Human monoblastic leukemia U937 cells, along with other hematopoietic lines like HL-60 and CMK-7, are frequently used to study DMS-induced apoptosis. nih.govoup.com Studies have shown that DMS can induce apoptotic cell death in these cells, characterized by DNA fragmentation and cytochrome c release. oup.com U937 cell extracts have also been used to characterize DMS as a competitive inhibitor of sphingosine (B13886) kinase (SphK). nih.govmedchemexpress.comcaymanchem.comamazonaws.com For instance, in U937 cells, DMS was found to inhibit SphK with a Ki value of 3.1 µM. amazonaws.com Furthermore, research has explored how DMS treatment can antagonize the anti-apoptotic effects of sphingosine-1-phosphate (S1P) in U937 and Jurkat cells. nih.gov

PC12 Cells: The rat pheochromocytoma PC12 cell line serves as a valuable model for neuronal differentiation and survival. mdpi.comsigmaaldrich.com Research in PC12 cells has demonstrated that DMS, by inhibiting SphK, can induce apoptosis and interfere with the survival effects of nerve growth factor (NGF). mdpi.comsigmaaldrich.com These cells have been crucial in showing that the effects of DMS are due to SphK inhibition rather than off-target effects on protein kinase C (PKC), especially at concentrations below 10 µM. nih.govmdpi.com

Swiss 3T3 Fibroblasts: Swiss 3T3 mouse embryonic fibroblasts are a classic model for studying cell proliferation and mitogenic signaling. nih.govrndsystems.com In these cells, DMS has been identified as a potent competitive inhibitor of SphK. nih.govmedchemexpress.com They have been used to demonstrate that DMS can block cell proliferation induced by growth factors like platelet-derived growth factor (PDGF) by preventing the formation of endogenous S1P. aacrjournals.org

Vascular Smooth Muscle Cells (VSMCs): Cultured human aortic smooth muscle cells (HASMCs) and other vascular smooth muscle cells are used to investigate the role of DMS in vascular biology. dovepress.comacs.orgwikipedia.org Studies with these cells have shown that DMS can inhibit proliferation induced by growth factors like basic fibroblast growth factor (bFGF). acs.org They are also used to study the mechanisms of hyperglycemia-induced VSMC apoptosis inhibition, where DMS has been used to demonstrate the involvement of SphK1. wikipedia.org

Mesangial Cells: Rat mesangial cells are a key model for studying the pathogenesis of glomerulonephritis. caymanchem.commdpi.comaacrjournals.orgaacrjournals.org In these cells, DMS has been shown to induce apoptosis, contrasting with the proliferative effect of S1P. caymanchem.comaacrjournals.orgaacrjournals.org This model helps to elucidate the balance between pro-proliferative and pro-apoptotic sphingolipids in renal disease.

Cancer Cell Lines: A wide variety of human cancer cell lines, including those from colon carcinoma (HT29, HRT18, COLO205), epidermoid carcinoma (KB-3-1), breast cancer (MDA-MB-231, BT 549, MCF-7, ZR-75-1), and prostate cancer (LNCaP, PC-3), have been used to evaluate the anti-cancer effects of DMS. nih.govnih.govsemanticscholar.org DMS has been shown to induce apoptosis in many of these cell lines and can reduce their metastatic potential. nih.govsemanticscholar.org It has also been studied for its ability to sensitize cancer cells to radiation. semanticscholar.org

Interactive Table 1: Summary of Mammalian Cell Lines in DMS Research

Cell Line Organism Cell Type Key Research Application Selected Findings
U937 Human Monoblastic Leukemia Apoptosis, SphK Inhibition DMS induces apoptosis; Competitive inhibitor of SphK (Ki = 3.1 µM). nih.govoup.comamazonaws.com
PC12 Rat Pheochromocytoma Neuronal Survival, SphK Inhibition DMS blocks NGF-mediated survival; Selective for SphK over PKC at <10 µM. nih.govmdpi.comsigmaaldrich.com
Swiss 3T3 Mouse Embryonic Fibroblast Cell Proliferation, SphK Inhibition DMS inhibits PDGF-induced proliferation by blocking S1P formation. nih.govaacrjournals.org
VSMCs Human, Rat, Porcine Vascular Smooth Muscle Vascular Proliferation, Apoptosis DMS reduces bFGF-induced proliferation and neointimal formation. dovepress.comacs.org
Mesangial Cells Rat Kidney Mesangial Apoptosis, Glomerulonephritis DMS induces apoptosis, contrasting with S1P's proliferative effect. caymanchem.commdpi.comaacrjournals.org
Cancer Lines Human Various Carcinomas Apoptosis, Anti-Metastasis DMS induces apoptosis and reduces metastasis in colon, breast, and other cancer cells. nih.govnih.govsemanticscholar.org

Primary cell cultures, derived directly from tissues, offer a model system that more closely resembles the in vivo environment compared to immortalized cell lines.

Porcine Vascular Smooth Muscle Cells (PVSMCs): Primary cultures of PVSMCs have been used to study the effects of DMS on vascular cell growth responses. dovepress.com In these cells, DMS was shown to cause a dose-dependent reduction in DNA synthesis (measured by [3H]-thymidine incorporation) and the activation of extracellular signal-regulated kinase-1/2 (ERK-1/2) in response to fetal calf serum. dovepress.com

In Vivo Animal Models

Animal models are indispensable for studying the physiological and pathological effects of DMS in a complex, whole-organism setting. These models are particularly important for investigating the therapeutic potential of targeting the SphK/S1P pathway in various diseases.

Cancer Xenografts and Tumor Models: Nude mice, which are immunodeficient, are used to host human tumor xenografts. Studies have shown that systemic administration of DMS can inhibit the in vivo growth of human gastric carcinoma (MKN74) and epidermoid carcinoma (KB-3-1) tumors in these models. nih.govmdpi.com The growth of B16 melanoma cells and their metastasis have also been shown to be inhibited by DMS in syngeneic mice. These models are crucial for assessing the anti-tumor efficacy of DMS and its derivatives in a preclinical setting. nih.gov Research has demonstrated that DMS reduces the in vivo metastasis of leukemia, colon, and lung tumors. dovepress.com

Chagas Disease: Mouse models of Trypanosoma cruzi infection are used to study the pathogenesis of Chagas disease cardiomyopathy. In a model of chronic Chagas disease, treatment with DMS was found to significantly reduce cardiac inflammation, fibrosis, and the parasite load. These findings suggest that inhibiting S1P production could be a beneficial therapeutic strategy for this parasitic disease.

Vascular Injury: Rodent models of vascular injury, such as the rat carotid artery balloon injury model, are used to study processes like restenosis, the re-narrowing of an artery after being widened. dovepress.com Local, endoluminal delivery of DMS following balloon injury in porcine coronary arteries has been shown to significantly reduce the formation of a neointima, the new layer of tissue that can clog the artery. dovepress.com This effect is thought to be mediated by the inhibition of VSMC growth and signaling pathways like ERK-1/2 and Akt. dovepress.com

Interactive Table 2: Overview of Rodent Models in DMS Research

Model Disease Key Research Application Selected Findings
Nude Mouse Tumor Model Cancer Anti-tumor Efficacy DMS inhibits in vivo growth of human gastric and epidermoid tumors. nih.govmdpi.com
Chagas Disease Model Chagas Disease Therapeutic Potential DMS reduces cardiac inflammation, fibrosis, and parasite load in chronically infected mice.
Vascular Injury Model Restenosis / Neointimal Hyperplasia Prevention of Artery Re-narrowing Local DMS administration reduces neointimal formation after coronary artery injury. dovepress.com

Biochemical and Molecular Biology Techniques

A variety of biochemical and molecular techniques are employed to quantify the effects of DMS on its direct target and downstream signaling events.

The primary biochemical method for studying DMS is the sphingosine kinase (SphK) activity assay. This assay directly measures the ability of DMS to inhibit the enzyme responsible for producing S1P.

Radiometric Assays: The conventional and most widely used method involves incubating a source of SphK (such as cell lysates or purified enzyme) with its substrate, sphingosine, and radioactively labeled ATP, typically [γ-³²P]ATP. The product, [³²P]-labeled S1P, is then separated from the unreacted [γ-³²P]ATP, usually by thin-layer chromatography (TLC). The amount of radioactivity incorporated into the S1P spot is quantified using liquid scintillation counting or autoradiography, providing a direct measure of enzyme activity. This assay has been used across numerous cell types, including U937 cells, Swiss 3T3 fibroblasts, PC12 cells, and platelets, to confirm that DMS acts as a competitive inhibitor of SphK. nih.govmedchemexpress.comnih.gov Lysates from HEK 293 cells over-expressing human SphK1 are also used as a source of the enzyme for these assays. dovepress.com

Western Blotting and Immunoprecipitation: While not a direct measure of activity, Western blotting is used to analyze the protein levels of SphK and downstream signaling molecules like Akt and ERK. oup.com Co-immunoprecipitation techniques can be used to study protein-protein interactions, for example, the association of PKCε with SphK.

Gene Expression Analysis: Techniques like real-time quantitative reverse transcription PCR (qRT-PCR) are used to measure the mRNA expression levels of sphingosine kinase and S1P receptors in response to various stimuli or treatments involving DMS. wikipedia.org

Lipidomics Profiling of Sphingolipid Metabolites

Lipidomics, specifically sphingolipidomics, is a crucial methodology for investigating the effects of compounds like N,N-Dimethylsphingosine (DMS) on cellular lipid networks. mdpi.com This approach allows for the comprehensive identification and quantification of various sphingolipid metabolites within a cell, tissue, or organelle, providing insights into how cellular homeostasis is maintained or disrupted. mdpi.com The study of the sphingolipidome can reveal critical information about cellular responses to various stimuli and the pathogenesis of diseases. mdpi.com

In studies involving DMS, a primary focus of lipidomics is to monitor the "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). nih.govacs.org DMS, as a potent and competitive inhibitor of sphingosine kinase (SphK), the enzyme that produces S1P, is expected to alter this balance. acs.orgacs.orgnih.gov

Experimental approaches often involve treating cells with DMS and then extracting lipids for analysis. acs.orgacs.org A common technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the rapid and simultaneous quantification of a wide range of sphingolipid metabolites, including sphingosine, S1P, ceramide, and their derivatives. researchgate.net For instance, studies have shown that administering DMS to various cell types, such as human platelets and U937 monoblastic leukemia cells, leads to a measurable decrease in the cellular mass of S1P and a corresponding increase in sphingosine and ceramide levels. acs.orgacs.orgnih.gov This shift in the ceramide/S1P ratio is believed to be a key mechanism behind the biological effects of DMS. acs.orgnih.gov

Interestingly, while DMS predictably reduces S1P levels, studies investigating a range of SphK inhibitors have highlighted the importance of comprehensive lipid profiling to avoid misinterpretation of results. nih.gov One such study found that while DMS and some other inhibitors reduced dihydrosphingosine 1-phosphate (dhS1P) and S1P as expected, other inhibitors paradoxically caused a significant increase in these metabolites, indicating unexpected on-target or off-target effects. nih.gov This underscores the necessity of detailed lipidomic analysis to accurately characterize the effects of specific inhibitors on the entire sphingolipid metabolic network. nih.gov

Gene and Protein Expression Analysis

Investigating the downstream consequences of modulating sphingolipid pathways with DMS involves analyzing changes in gene and protein expression. These studies reveal the molecular mechanisms through which DMS exerts its cellular effects.

In the context of cancer, research has shown that DMS treatment can influence the expression of key regulatory proteins. For example, in colon cancer cell lines, targeting the pathway inhibited by DMS can lead to a downregulation in the expression of cyclin-dependent kinase 4. nih.gov In models of adrenocortical carcinoma (ACC), inhibiting Sphingosine Kinase 1 (SphK1), the target of DMS, suppresses the expression of proteins involved in cell proliferation and invasion. oncotarget.com Similarly, in breast cancer cells, overexpression of SphK1 enhances the expression of anti-apoptotic proteins like Bcl-2, an effect that can be counteracted by SphK1 inhibition. nih.gov

Beyond cancer, DMS has been shown to modulate the expression of inflammatory mediators. In a model of chronic Chagas disease cardiomyopathy, DMS-treated mice exhibited reduced cardiac gene expression of inflammatory mediators and lower serum concentrations of galectin-3, interferon-γ (IFNγ), and tumor necrosis factor-α (TNFα). researchgate.net In models of kidney disease, inhibiting SphK1 was found to downregulate fibrotic markers. researchgate.net Furthermore, in studies related to HIV-1 infection, targeting sphingosine kinases with inhibitors including DMS was found to modulate the phosphorylation state and activity of the SAMHD1 restriction factor, without altering the total protein levels of SAMHD1. asm.org

Cell-Based Functional Assays (e.g., Proliferation, Apoptosis, Migration, DNA Synthesis)

A cornerstone of research into the effects of DMS involves a variety of cell-based functional assays to determine its impact on fundamental cellular processes. These assays provide direct evidence of the physiological consequences of inhibiting S1P production.

Proliferation and DNA Synthesis: The anti-proliferative effects of DMS are well-documented across numerous cell types. A common method to assess this is the [³H]-thymidine incorporation assay, which measures DNA synthesis as a marker of cell proliferation. nih.gov In cultured porcine vascular smooth muscle cells (VSMCs), DMS caused a dose-dependent reduction in [³H]-thymidine incorporation. nih.gov Similar anti-proliferative effects have been observed in human lung cancer cell lines (A549), prostate cancer cells (PC-3), and adrenocortical carcinoma cells (SW13 and H295R). oncotarget.comsemanticscholar.orgresearchgate.net In prostate cancer cells, the inhibition of SphK1 activity by DMS leads to a significant inhibition of cell proliferation. semanticscholar.org

Apoptosis: DMS is known to induce apoptosis, or programmed cell death, in cancer cells. This is often attributed to its ability to increase cellular levels of ceramide while decreasing S1P, thereby shifting the sphingolipid rheostat towards a pro-apoptotic state. acs.orgnih.gov Studies in human lung cancer cells have demonstrated that DMS can induce apoptosis. researchgate.net

Migration: The migration of cells is a critical process in development, immune response, and cancer metastasis. The SphK/S1P signaling axis is a key regulator of cell migration. In breast cancer cells, knockdown of SphK1, the enzyme inhibited by DMS, has been shown to prevent migration induced by various growth factors. nih.gov

The table below summarizes the findings from various cell-based functional assays involving N,N-Dimethylsphingosine (DMS).

Assay Type Cell Line/Model Key Findings Reference
Proliferation / DNA Synthesis Porcine Vascular Smooth Muscle Cells (VSMC)DMS induced a dose-dependent reduction in [³H]-thymidine incorporation. nih.gov
Prostate Cancer Cells (PC-3)Pharmacological inhibition of SphK activity with DMS significantly inhibited cell proliferation. semanticscholar.org
Human Lung Cancer Cells (A549)DMS dose-dependently suppressed cell viability and proliferation. researchgate.net
Adrenocortical Carcinoma Cells (SW13, H295R)Inhibition of SphK1 (the target of DMS) suppressed cell proliferation. oncotarget.com
Apoptosis Human Lung Cancer Cells (A549)DMS induces cell apoptosis. researchgate.net
Various Cell TypesIncreasing ceramide/S1P ratio via DMS is linked to its pro-apoptotic effects. acs.orgnih.gov
Migration Breast Cancer Cells (MCF-7)Knockdown of SphK1 (the target of DMS) prevents growth factor-induced migration. nih.gov
Platelet Aggregation Human PlateletsDMS inhibited platelet aggregation induced by exogenous S1P. acs.org

Genetic Manipulation Strategies

To complement pharmacological studies using inhibitors like DMS, researchers employ genetic manipulation strategies to dissect the specific roles of the enzymes involved in the S1P pathway. These techniques provide more specific insights by directly targeting the genes responsible for producing key enzymes like sphingosine kinases.

Gene Knockdown and Overexpression in Cellular Systems

Gene knockdown, typically using small interfering RNA (siRNA), is a powerful tool to validate the targets of pharmacological inhibitors and to understand the function of specific genes. In the context of S1P signaling, SphK1 is a frequent target for knockdown studies.

These studies consistently show that reducing SphK1 expression mimics the effects of DMS. For example, knockdown of SphK1 in androgen-independent prostate cancer cells (PC-3) resulted in a significant inhibition of cell proliferation. semanticscholar.org In adrenocortical carcinoma cell lines (SW13 and H295R), siRNA-mediated depletion of SphK1 markedly suppressed both cell proliferation and invasion capabilities. oncotarget.com Similarly, in breast cancer cells, SphK1 knockdown was shown to prevent cell migration. nih.gov

Conversely, overexpression studies can reveal the consequences of elevated enzyme activity. Overexpression of SphK1 in certain cell lines has been shown to promote tumorigenesis and enhance cell migration. oncotarget.comnih.gov In some knockdown experiments, the subsequent overexpression of SphK1 was able to rescue the phenotype, confirming the specificity of the initial knockdown effect. nih.gov For instance, in a rat insulinoma cell line, knockdown of the Sphk1 gene led to decreased insulin (B600854) synthesis and secretion, a phenotype that could be rescued by overexpressing SphK1. nih.gov

The table below details the outcomes of gene knockdown and overexpression studies targeting Sphingosine Kinase 1 (SphK1).

Genetic Manipulation Cell Line Outcome Reference
Knockdown (siRNA) Prostate Cancer (PC-3)Significant inhibition of cell proliferation. semanticscholar.org
Knockdown (siRNA) Adrenocortical Carcinoma (SW13, H295R)Markedly suppressed cell proliferation and invasion. oncotarget.com
Knockdown (siRNA) Breast Cancer (MCF-7)Prevented growth factor-induced cell migration. nih.gov
Knockdown (shRNA) Rat Insulinoma (INS-1 832/13)Lowered insulin release, gene transcription, and insulin content. nih.gov
Overexpression Breast Cancer (MDA-MB-453)Enhanced migration towards EGF. nih.gov
Overexpression (Rescue) Rat Insulinoma (INS-1 832/13)Rescued insulin secretion in knockdown cell lines. nih.gov

Targeted Gene Disruption in Model Organisms

To understand the physiological role of the S1P pathway in a whole organism, researchers turn to genetically engineered model organisms, most commonly mice with targeted gene disruptions (knockouts).

Studies using mice with a targeted deletion of the sphingosine kinase 1 gene (SK1-null) have been instrumental in confirming the importance of this enzyme in cardioprotection. nih.gov When subjected to ischemia/reperfusion injury, hearts from SK1-null mice exhibit a significantly larger infarct size compared to wild-type mice. nih.gov These knockout mice also respond poorly to protective strategies like ischemic preconditioning and postconditioning, highlighting the critical role of the SK1/S1P pathway in the heart's response to stress. nih.gov These findings in a whole-organism model corroborate the results from cell-based assays and pharmacological inhibition studies, providing a more complete picture of the enzyme's function. nih.gov The embryonic lethality observed when the S1P₁ receptor gene is targeted underscores the critical nature of this signaling pathway in development. nih.gov

Future Directions in N,n Dimethylsphingosine 1 Phosphate Research

Elucidation of Direct Biological Functions of Endogenous N,N-Dimethylsphingosine-1-phosphate

A primary objective for future research is to distinguish the direct biological activities of endogenous DMS-1-P from those of its well-studied precursor, DMS, and its analog, S1P. While early research indicated that DMS-1-P can be formed in activated platelets and may induce intracellular calcium mobilization, its broader physiological functions remain largely unknown. nih.gov Key research questions that need to be addressed include:

Identification of Specific Receptors: A crucial step will be to determine if DMS-1-P acts on its own specific receptors or if it modulates the activity of other receptors, such as the S1P receptors. nih.gov Competitive binding assays have suggested an interaction with S1P receptors, but the specificity and functional consequences of this interaction need to be thoroughly investigated. nih.gov

Intracellular Signaling Pathways: Research must focus on identifying the downstream signaling cascades that are specifically activated or inhibited by DMS-1-P. This involves moving beyond the effects of DMS on sphingosine (B13886) kinase and subsequent S1P levels to uncover signaling pathways directly initiated by DMS-1-P. acs.orgnih.gov

Cellular and Subcellular Localization: Understanding where DMS-1-P is synthesized, stored, and degraded within the cell is fundamental. Mapping its subcellular distribution will provide critical clues about its potential roles in different organelles and cellular processes.

Progress in this area will require the development of highly specific analytical tools capable of detecting and quantifying endogenous levels of DMS-1-P in different cell types and tissues.

Development of Specific Molecular Probes and Modulators for this compound

A significant barrier to understanding DMS-1-P is the lack of specific molecular tools to study its dynamics and functions. The development of such probes and modulators is a critical future direction. nih.govnih.gov The creation of these tools will be instrumental for the progress of in-depth research.

Key areas for development include:

Fluorescent Probes: The synthesis of fluorescently labeled analogs of DMS-1-P will be essential for visualizing its subcellular localization and trafficking in living cells. acs.orgthermofisher.comrsc.org These probes would enable real-time imaging studies to track the molecule's movement and interactions within cellular compartments.

Selective Modulators: The design and synthesis of specific agonists and antagonists for DMS-1-P and its potential receptors are paramount. Such molecules would allow researchers to selectively activate or inhibit DMS-1-P signaling pathways, thereby dissecting its specific biological effects from the broader effects of sphingolipid metabolism.

Antibodies and Affinity Reagents: High-affinity antibodies and other binding reagents specific to DMS-1-P are needed for its detection and quantification in biological samples through techniques like ELISA and immunohistochemistry.

The following table outlines the types of molecular tools required and their potential applications in DMS-1-P research:

Table 1: Essential Molecular Tools for Future DMS-1-P Research

Tool Type Description Research Application
Fluorescent Analogs DMS-1-P molecule tagged with a fluorescent dye (e.g., BODIPY, COUPY). acs.orgthermofisher.com Real-time imaging of subcellular localization, trafficking, and uptake in live cells.
Specific Agonists Molecules that selectively bind to and activate DMS-1-P receptors or targets. Probing the downstream consequences of DMS-1-P pathway activation.
Specific Antagonists Molecules that selectively block the binding of DMS-1-P to its targets. Inhibiting DMS-1-P signaling to understand its physiological necessity.
Photoaffinity Probes DMS-1-P analogs with photoreactive groups to covalently label binding partners. Identification of specific DMS-1-P receptors and interacting proteins.

| Monoclonal Antibodies | Highly specific antibodies that recognize and bind to DMS-1-P. | Quantification in biofluids (ELISA), localization in tissues (immunohistochemistry). |

Advanced In Vivo Modeling to Delineate Physiological Roles

To understand the systemic functions of DMS-1-P, it is imperative to move from in vitro cell culture systems to advanced in vivo models. While research has utilized animal models to study the effects of its precursor, DMS, specific models for DMS-1-P are lacking. nih.govnih.gov Future research should focus on creating sophisticated animal models to elucidate its physiological and pathophysiological roles.

Priorities for in vivo model development include:

Genetic Knockout/Knock-in Models: The generation of mouse models with targeted deletions or modifications of the enzymes responsible for the synthesis and degradation of DMS-1-P is a critical next step. nih.gov Given that the specific kinase that phosphorylates DMS to DMS-1-P is not fully established, identifying and then knocking out this enzyme would be a landmark achievement.

Inducible and Tissue-Specific Models: To circumvent potential embryonic lethality and to study the role of DMS-1-P in specific tissues and at different developmental stages, the development of inducible and tissue-specific knockout models will be invaluable. nih.gov

Humanized Models: The creation of "humanized" mouse models, where the murine genes for sphingolipid metabolism are replaced with their human counterparts, could provide more direct insights into the role of DMS-1-P in human health and disease.

These advanced models will be instrumental in investigating the involvement of DMS-1-P in various physiological processes and in disease models.

Integration with Systems Biology and Multi-Omics Approaches

A comprehensive understanding of DMS-1-P's role in biology necessitates a holistic, systems-level approach. nih.govresearchgate.net Integrating multi-omics technologies will be key to constructing a detailed map of the molecular networks influenced by DMS-1-P. nih.govnih.govscienceopen.com This approach will allow researchers to move beyond single-pathway analyses and appreciate the broader biological context of DMS-1-P signaling.

Future research should integrate the following approaches:

Lipidomics: Advanced mass spectrometry-based lipidomics is essential for the accurate quantification of endogenous DMS-1-P levels and other related sphingolipids in various biological samples under different physiological and pathological conditions. mdpi.com

Transcriptomics and Proteomics: By combining lipidomic data with transcriptomic (RNA-seq) and proteomic analyses, researchers can identify genes and proteins whose expression levels are altered in response to changes in DMS-1-P levels. This can reveal the downstream pathways and cellular processes regulated by this lipid mediator.

Metabolomics: Untargeted metabolomics can provide a broader picture of the metabolic shifts that occur in conjunction with altered DMS-1-P signaling, potentially uncovering novel metabolic pathways influenced by this molecule.

Computational Modeling: The vast datasets generated by these omics technologies will require sophisticated bioinformatics and computational modeling to integrate the information and generate predictive models of DMS-1-P function. researchgate.net

The application of these multi-omics strategies in DMS-1-P research promises to yield a wealth of data, leading to novel hypotheses about its function and its potential as a biomarker or therapeutic target in various diseases. nih.govnih.gov

Q & A

Q. What is the optimal method for extracting DMS1P from biological tissues, and how can lipid degradation be minimized during isolation?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. Homogenize tissues in a chloroform-methanol-water system (2:1:0.8 v/v), followed by phase separation with additional chloroform and water. The chloroform layer contains lipids, including DMS1P, while non-lipids remain in the methanol layer. To minimize degradation, perform extractions at low temperatures (4°C) and include antioxidants like butylated hydroxytoluene (BHT) .

Q. How can researchers quantify DMS1P in complex biological matrices with high sensitivity?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use reverse-phase C18 columns with mobile phases containing ammonium formate/acetic acid for ionization efficiency. Calibrate with deuterated internal standards (e.g., DMS1P-d7) to correct for matrix effects. Validate method precision (<15% CV) and recovery rates (≥80%) using spiked samples .

Q. What are the critical factors influencing DMS1P stability during storage and experimental workflows?

DMS1P is prone to hydrolysis and oxidation. Store lyophilized samples at -80°C under inert gas (argon). In solution, use acidic buffers (pH 4–5) to stabilize the phosphate ester bond. Avoid repeated freeze-thaw cycles and exposure to light .

Q. Which spectroscopic techniques are suitable for structural characterization of DMS1P?

Nuclear magnetic resonance (NMR) (e.g., 31P^{31}\text{P}-NMR for phosphate groups, 1H^{1}\text{H}-NMR for methyl and sphingoid backbone) and Fourier-transform infrared spectroscopy (FTIR) (e.g., 1250 cm1^{-1} for P=O stretching) provide structural insights. Compare data with synthetic standards to confirm purity .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways for DMS1P to improve yield and stereochemical purity?

Use phosphate-protecting groups (e.g., tert-butyl dimethylsilyl) during sphingosine backbone synthesis to prevent unwanted side reactions. Catalyze phosphorylation with dimethylphosphite and coupling agents (e.g., N,N'-dicyclohexylcarbodiimide). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using silica gel chromatography .

Q. What experimental strategies resolve contradictions in reported roles of DMS1P in cellular signaling pathways?

Employ conditional knockout models (e.g., tissue-specific SphK2 deletion) to isolate DMS1P effects from other sphingolipids. Use dose-response assays to differentiate receptor-mediated (e.g., S1PRs) vs. intracellular mechanisms. Cross-validate findings with orthogonal methods (e.g., siRNA knockdown and pharmacological inhibitors) .

Q. How can researchers investigate DMS1P-protein interactions to identify novel binding partners?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics. For discovery, use affinity chromatography with biotinylated DMS1P probes and streptavidin-coated resins. Validate hits via co-immunoprecipitation and structural modeling (e.g., molecular docking) .

Q. What computational approaches model the pharmacokinetics and tissue distribution of DMS1P in vivo?

Develop compartmental models using software like NONMEM or ADAPT. Input parameters include plasma clearance rates, partition coefficients, and enzyme kinetics (e.g., SphK1/2 activity). Validate models with radiolabeled 14C^{14}\text{C}-DMS1P tracing in animal studies .

Methodological Tables

Table 1. Comparison of DMS1P Extraction Methods

MethodRecovery (%)Degradation RiskReference
Bligh-Dyer85–90Moderate
Folch (Chloroform:MeOH 2:1)80–85High
Solid-phase extraction70–75Low

Table 2. LC-MS/MS Parameters for DMS1P Quantification

ParameterOptimal Condition
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase0.1% NH4_4COOH in H2_2O:MeOH (30:70)
Ionization ModeESI (+)
LOQ0.1 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylsphingosine-1-phosphate
Reactant of Route 2
N,N-Dimethylsphingosine-1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.